Enhanced Antiproliferative Activity Against Human Gastric Carcinoma MGC-803 Cells Versus Parent Chrysin
A direct, head-to-head comparison within the same study demonstrates that the glycine derivative class to which N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine belongs shows markedly superior antiproliferative activity against MGC-803 human gastric carcinoma cells compared to the parent compound chrysin [1]. The target compound's structural analogs (compounds 16, 18, and 19) exhibited IC50 values several-fold lower than that of unmodified chrysin [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) against MGC-803 cells |
|---|---|
| Target Compound Data | IC50 = 5.49 μmol/L (Compound 16), 4.36 μmol/L (Compound 18), 4.96 μmol/L (Compound 19) |
| Comparator Or Baseline | Chrysin: IC50 = 12.08 μmol/L |
| Quantified Difference | The activity was improved by approximately 2.2-fold to 2.8-fold. For instance, the IC50 of compound 18 (4.36 μmol/L) represents a 2.77-fold improvement over chrysin (12.08 μmol/L) [1]. |
| Conditions | MTT assay on human gastric carcinoma MGC-803 cell line [1]. |
Why This Matters
This demonstrates the critical functional impact of the 7-O-modification, showing that the parent flavonoid is not an acceptable substitute for applications where higher potency against gastric cancer cells is required.
- [1] SONG Xiudao, HE Jun, MA Jin, LIU Yunmei, ZHENG Xing, LEI Xiaoyong, GUO Yu. Syntheses and Anticancer Activities of Glycine Derivatives of Chrysin. Chem. J. Chinese Universities, 2014, 35(7): 1465-1470. DOI: 10.7503/cjcu20131126 View Source
